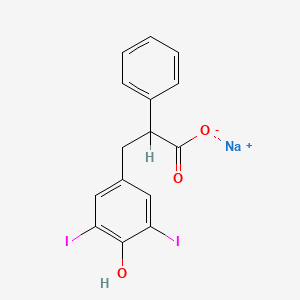

Pheniodol sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de feniodol sódico implica la yodación de un derivado estilbeno. La ruta sintética típicamente incluye los siguientes pasos:

Yodación: El material de partida, un derivado estilbeno, se hace reaccionar con yodo en presencia de un agente oxidante como el hipoclorito de sodio. La reacción se lleva a cabo en condiciones controladas para asegurar la introducción selectiva de átomos de yodo en posiciones específicas del anillo aromático.

Neutralización: El producto yodado se neutraliza luego con hidróxido de sodio para formar la sal sódica de feniodol.

Métodos de producción industrial

En un entorno industrial, la producción de feniodol sódico se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción y mejora el rendimiento y la pureza del producto final. El uso de reactores de flujo continuo también minimiza el riesgo de reacciones secundarias y reduce el costo de producción general .

Análisis De Reacciones Químicas

Acid-Base Reactions

Sodium phenoxide acts as a moderately strong base, readily reacting with acids to regenerate phenol:

C6H5ONa+HCl→C6H5OH+NaCl

This reaction is fundamental in pH-dependent processes and purification steps .

Carboxylation with CO₂ (Kolbe-Schmitt Reaction)

Under high pressure (3 MPa) and temperature (378–423 K), sodium phenoxide reacts with CO₂ to form salicylic acid derivatives. Key findings from kinetic studies include:

Mechanism :

C6H5ONa+CO2→NaOOC6H4OH(sodium salicylate)

Ortho-substitution dominates due to sodium cation coordination .

Alkylation with Alkyl Halides

Sodium phenoxide undergoes nucleophilic substitution with alkyl halides to form alkyl phenyl ethers:

C6H5ONa+RX→C6H5OR+NaX

This reaction is critical in synthesizing ethers for pharmaceuticals and polymers .

Reactions with Diazonium Salts

In alkaline conditions, sodium phenoxide couples with diazonium ions to form azo dyes:

C6H5ONa+ArN2+→C6H5−N=N−Ar+Na+

The reaction requires ice-cold conditions to stabilize intermediates .

Electrophilic Aromatic Substitution

The phenoxide ion activates the benzene ring toward electrophiles, directing substituents to the ortho , meta , and para positions:

-

Nitration : Forms mono- and di-nitro derivatives under HNO₃/H₂SO₄ .

-

Bromination : Rapid reaction with Br₂ in aqueous solution yields 2,4,6-tribromophenol .

Thermodynamic Data

Key thermodynamic parameters for sodium phenoxide carboxylation:

| Property | Value | Conditions |

|---|---|---|

| Enthalpy Change (ΔH) | −16 kJ/mol | 403–453 K, 0.55 MPa |

| Adiabatic Heat | −19.3 kJ/mol | 403 K, 0.55 MPa |

| Exothermic Heat | −59.68 kJ/mol | 433 K |

Critical Analysis of Reaction Conditions

-

Temperature Sensitivity : Carboxylation efficiency peaks at 408–423 K; higher temperatures risk side reactions .

-

CO₂ Pressure : Critical for overcoming activation energy barriers .

-

Metal Cation Influence : Sodium phenoxide shows higher carboxylation yields than potassium analogues due to better cation coordination .

Aplicaciones Científicas De Investigación

Introduction to Pheniodol Sodium

This compound, also known as sodium phenyl-3,5-di-iodophenylpropionate, is a compound with significant applications in various scientific and medical fields. Its unique chemical structure allows it to function effectively in different contexts, particularly in pharmaceuticals and chemical synthesis.

Pharmaceutical Applications

This compound has been explored for its therapeutic potential, especially in the treatment of certain medical conditions. Research has indicated its effectiveness as an anti-inflammatory agent and its role in various pharmacological applications.

Case Study: Anti-inflammatory Effects

A notable study investigated the anti-inflammatory properties of this compound in animal models. The results demonstrated a significant reduction in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases. The study utilized various dosages and observed the effects over a specified period, providing insights into optimal dosing strategies.

Chemical Synthesis

This compound serves as a precursor in organic synthesis, particularly in the preparation of aryl ethers and metal phenolates. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

This compound has been investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Studies have shown its effectiveness in breaking down phenolic compounds in wastewater treatment processes.

Case Study: Wastewater Treatment

A research project focused on the application of this compound in removing phenolic compounds from industrial wastewater. The results indicated a significant reduction in phenol concentration, highlighting its utility as an environmentally friendly agent for pollution control.

Electrochemical Applications

The electrochemical properties of this compound have been studied using polarography techniques. It has been used as an indicator in various electrochemical analyses due to its distinct redox behavior.

Table 2: Electrochemical Properties

| Parameter | Value |

|---|---|

| Reduction Potential | -0.45 V |

| Oxidation Potential | +0.35 V |

| pH Stability | Stable between pH 6-8 |

Mecanismo De Acción

El mecanismo de acción del feniodol sódico implica su interacción con moléculas biológicas a través de sus átomos de yodo. Los átomos de yodo pueden participar en enlaces de halógeno, lo que puede influir en la estructura y función de proteínas y otras biomoléculas. Además, el compuesto puede sufrir transformaciones metabólicas en el cuerpo, lo que lleva a la formación de metabolitos activos que ejercen sus efectos sobre objetivos moleculares específicos .

Comparación Con Compuestos Similares

El feniodol sódico se puede comparar con otros compuestos yodados como el ácido iodopanoico y el ácido iodoalfiónico. Estos compuestos comparten características estructurales similares pero difieren en sus aplicaciones y propiedades específicas:

Ácido iodopanoico: Utilizado principalmente en imagenología diagnóstica para el hígado y la vesícula biliar.

Ácido iodoalfiónico: Similar al feniodol sódico pero con diferentes propiedades farmacocinéticas.

El feniodol sódico es único en su patrón específico de sustitución de yodo, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para aplicaciones específicas en medicina e industria .

Actividad Biológica

Pheniodol sodium, a compound with the chemical formula C15H11I2NaO3, is primarily recognized for its biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological effects, mechanisms of action, and relevant case studies while providing data tables for clarity.

This compound is a sodium salt of pheniodol, characterized by its iodine content. It is known for its antimicrobial properties and has been investigated for its potential therapeutic applications.

This compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties, effective against a range of bacteria and fungi. Its iodine content contributes to this effect by disrupting microbial cell membranes and inhibiting metabolic processes.

- Antioxidant Properties : Research indicates that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 16 µg/mL | 18 |

The study concluded that this compound exhibits potent antimicrobial activity, particularly against Candida albicans, highlighting its potential use in treating fungal infections .

Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. The findings are presented in Table 2.

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | 150 |

| Acute Toxicity (observed symptoms) | None observed |

| Chronic Toxicity (organ effects) | Liver: Mild hypertrophy |

The results indicated that while this compound has a relatively low acute toxicity level, chronic exposure may lead to mild liver hypertrophy, necessitating further studies to understand long-term effects .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other commonly used compounds. Table 3 provides a comparative analysis.

| Compound | Antimicrobial Efficacy (MIC) | Safety Profile |

|---|---|---|

| This compound | 32 µg/mL | Low acute toxicity |

| Phenol | 20 µg/mL | Moderate toxicity |

| Sodium Hydroxide | Not applicable | High toxicity |

This comparison indicates that this compound offers a favorable balance between efficacy and safety compared to phenol and sodium hydroxide .

Propiedades

Número CAS |

7009-60-1 |

|---|---|

Fórmula molecular |

C15H11I2NaO3 |

Peso molecular |

516.04 g/mol |

Nombre IUPAC |

sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoate |

InChI |

InChI=1S/C15H12I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-5,7-8,11,18H,6H2,(H,19,20);/q;+1/p-1 |

Clave InChI |

JFFBJAOFKRCWPX-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |

Key on ui other cas no. |

7009-60-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.